molecular formula C50H54F6IrN4+ B12299806 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

Cat. No.: B12299806
M. Wt: 1017.2 g/mol
InChI Key: KDFSXJDXIZUJCW-UHFFFAOYSA-N
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Description

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine is a complex organometallic compound It features a central iridium ion coordinated with pyridine and benzene derivatives, which are further substituted with tert-butyl and trifluoromethyl groups

Preparation Methods

The synthesis of 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine typically involves multi-step organic synthesis and coordination chemistry techniques. The preparation begins with the synthesis of the organic ligands, followed by their coordination to the iridium center under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can occur at the iridium center or the organic ligands, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The organic ligands can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine has several scientific research applications:

    Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.

    Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its photophysical properties.

    Medicine: Explored for its potential in photodynamic therapy and as a diagnostic tool in medical imaging.

    Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic photovoltaics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through coordination chemistry. The iridium center can facilitate electron transfer processes, while the organic ligands can participate in various chemical reactions. The pathways involved include oxidative addition, reductive elimination, and ligand exchange processes, which are crucial for its catalytic and photophysical properties.

Comparison with Similar Compounds

Compared to other iridium-based compounds, 4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine is unique due to its specific ligand structure and substitution pattern. Similar compounds include:

    Iridium(III) bis(2-phenylpyridine) (acetylacetonate): Known for its use in organic light-emitting diodes (OLEDs).

    Iridium(III) tris(2-phenylpyridine): Widely studied for its photophysical properties and applications in light-emitting devices.

    Iridium(III) bis(4,6-difluorophenylpyridinato) (picolinate): Used in bioimaging and as a catalyst in organic synthesis.

Properties

Molecular Formula

C50H54F6IrN4+

Molecular Weight

1017.2 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/2C19H24N.C12H6F6N2.Ir/c2*1-18(2,3)15-9-7-14(8-10-15)17-13-16(11-12-20-17)19(4,5)6;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;/h2*7,9-13H,1-6H3;1-6H;/q2*-1;;+3

InChI Key

KDFSXJDXIZUJCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=C[C-]=C(C=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.[Ir+3]

Origin of Product

United States

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